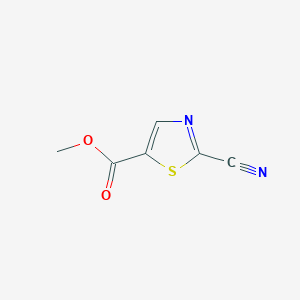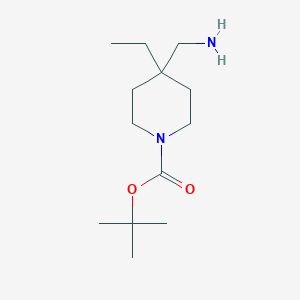![molecular formula C8H6BrN3O2 B1405005 Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1363380-66-8](/img/structure/B1405005.png)
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
Overview
Description
“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a chemical compound . It is a member of the pyrazolopyridines, a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is characterized by the presence of a pyrazolo[4,3-B]pyridine core . The empirical formula is C6H4BrN3 . The SMILES string representation is Brc1cnc2cn[nH]c2c1 .Physical And Chemical Properties Analysis
“Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate” is a solid . Its molecular weight is 198.02 g/mol . The InChI string representation is 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H, (H,9,10) .Scientific Research Applications
Synthesis and Characterization
Novel compounds including derivatives of Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate have been synthesized and characterized for potential applications. For example, a study demonstrated the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, revealing their structural characteristics and potential antitumor activities against various tumor cell lines, without showing cytotoxicity to normal human liver cells, suggesting selective antitumor effects (Huang et al., 2017).
Analytical and Structural Insights
Research has provided detailed analytical and structural insights into compounds closely related to Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate. Studies involving solid phase FT-IR and FT-Raman spectra have aided in understanding the structure and vibrational spectra of related pyrazolo and pyridine derivatives, highlighting the importance of these analyses in elucidating compound structures (Bahgat, Jasem, & El‐Emary, 2009).
Antibacterial Screening
Compounds synthesized from pyrazolo[4,3-b]pyridine derivatives have been evaluated for their antibacterial activities, showcasing the potential of these derivatives in developing new antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug development (Maqbool et al., 2014).
Heterocyclic Compound Synthesis
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. Efficient synthesis methods have been developed to produce novel heterocyclic products, underscoring the compound's significance in facilitating the discovery of new drugs (Ghaedi et al., 2015).
Anticancer and Anti-inflammatory Applications
Studies on derivatives have shown significant anticancer and anti-inflammatory activities, suggesting the compound's potential in developing therapeutics for cancer and inflammation. For instance, 7-azaindazole chalcone derivatives exhibited notable anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds (Chamakuri et al., 2016).
Safety And Hazards
Future Directions
Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests potential future directions for the development of new compounds based on the pyrazolopyridine scaffold.
properties
IUPAC Name |
methyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-5(11-12-7)2-4(9)3-10-6/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKDBPNQMRGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



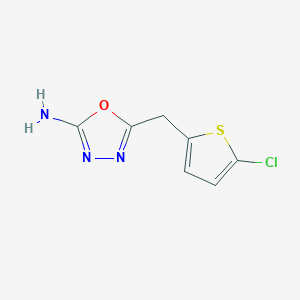


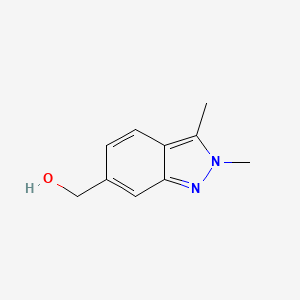
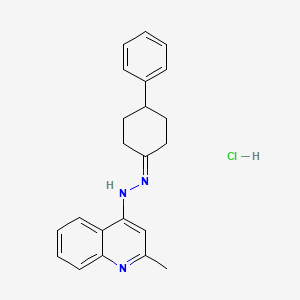
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)
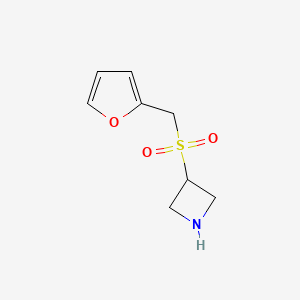
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
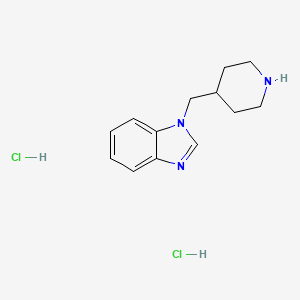
![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

